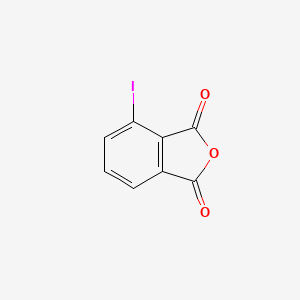

4-Iodoisobenzofuran-1,3-dione

描述

Historical Context and Evolution of Isobenzofuran-1,3-dione Chemistry

The story of 4-Iodoisobenzofuran-1,3-dione is intrinsically linked to its parent compound, phthalic anhydride (B1165640) (also known as isobenzofuran-1,3-dione). Phthalic anhydride was first synthesized in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene. jbnu.ac.krmdpi.com This discovery marked a significant milestone, and phthalic anhydride quickly became a cornerstone of industrial chemistry, primarily for the large-scale production of plasticizers and polymers. jbnu.ac.krgst-chem.com

The evolution of isobenzofuran-1,3-dione chemistry saw a shift towards the synthesis and application of substituted derivatives to modulate the properties of the resulting materials. The introduction of halogen atoms onto the aromatic ring was a key development. Halogenated phthalic anhydrides proved to be valuable intermediates for creating polymers with enhanced properties, such as flame retardancy and thermal stability. mohebbaspar.comgoogle.com The synthesis of these halogenated derivatives can be achieved through various methods, including the direct halogenation of phthalic anhydride or the dehydrogenation of halo-substituted saturated or partially saturated cyclic anhydrides. google.com The development of synthetic routes to specific isomers, such as this compound, has been driven by the need for precisely functionalized building blocks in modern organic synthesis.

Significance of Halogenated Phthalic Anhydrides in Organic Synthesis

Halogenated phthalic anhydrides are a class of compounds with considerable importance in organic synthesis. The presence of one or more halogen atoms on the aromatic ring significantly influences the reactivity and properties of the molecule. These compounds serve as versatile precursors for a wide range of organic molecules, including dyes, pigments, pharmaceuticals, and high-performance polymers like polyimides. gst-chem.comgoogle.comnih.gov

The carbon-halogen bond in these anhydrides provides a reactive handle for various transformations. rsc.org For instance, the halogen atom can be displaced through nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orglibretexts.orgwikipedia.orgmt.com This reactivity allows for the construction of complex molecular architectures with a high degree of control. Furthermore, the electron-withdrawing nature of halogens can influence the reactivity of the anhydride group and the aromatic ring, enabling selective chemical modifications. The specific type of halogen (fluorine, chlorine, bromine, or iodine) also plays a crucial role, with the carbon-iodine bond being the most reactive in many cross-coupling reactions, making iodinated phthalic anhydrides particularly valuable synthetic intermediates. wikipedia.org

Research Landscape of this compound as a Synthetic Intermediate

This compound is increasingly recognized as a valuable synthetic intermediate due to the dual reactivity offered by its anhydride and iodo-substituent. Current time information in Bangalore, IN. Its applications span several areas of advanced chemical research.

In materials science, 4-iodophthalic anhydride is a key monomer in the synthesis of photosensitive polyimides. jbnu.ac.krmdpi.com These polymers are crucial in the microelectronics industry for applications such as packaging and insulating layers. mdpi.com The general synthetic approach involves the polycondensation of the dianhydride with a suitable diamine to form a poly(amic acid), which is then chemically or thermally imidized. The iodo-substituent can be further functionalized, for example, through Sonogashira coupling with terminal alkynes, to introduce photosensitive groups or to cross-link the polymer chains, thereby tuning the material's properties. google.com

The presence of the iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. While specific studies on the Suzuki and Sonogashira reactions of this compound are not extensively documented in dedicated publications, the high reactivity of aryl iodides in these transformations is well-established. wikipedia.orgmt.com For instance, the Sonogashira coupling of aryl iodides with terminal alkynes is a powerful method for forming carbon-carbon triple bonds and is widely used in the synthesis of conjugated materials and complex organic molecules. libretexts.orgwalisongo.ac.idorganic-chemistry.org Similarly, the Suzuki-Miyaura coupling of aryl iodides with boronic acids is a robust method for creating carbon-carbon single bonds between aromatic rings. wikipedia.orgmt.comrose-hulman.edu These reactions open up pathways to novel dyes, functional polymers, and pharmaceutical scaffolds starting from this compound.

In medicinal chemistry, iodinated aromatic compounds are precursors for radiolabeled molecules used in diagnostic imaging. mdma.ch For example, radioactive iodine isotopes can be introduced into a molecule via a non-radioactive iodinated precursor like this compound. This approach has been used to synthesize radiolabeled compounds for brain imaging. mdma.ch The anhydride functionality can be opened by amines or alcohols to link the iodinated aromatic core to other molecular fragments.

Overview of Current Research Trends and Unexplored Avenues for this compound

Current research involving halogenated aromatic compounds points towards several promising and as-yet-unexplored avenues for this compound.

A significant trend in materials science is the development of organic charge-transfer cocrystals with interesting photoluminescence and electronic properties. acs.org Halogen bonding is a key interaction in the design of these materials. The iodine atom in this compound is a strong halogen bond donor, suggesting its potential use in the construction of novel cocrystals with tailored optical and electronic properties. This remains a largely unexplored area for this specific compound.

The synthesis of complex heterocyclic scaffolds is a central theme in medicinal chemistry and drug discovery. rsc.orgencyclopedia.pub The reactivity of this compound could be harnessed in cascade or multi-component reactions to build novel polycyclic systems. For example, a sequence involving a cross-coupling reaction at the iodine position followed by a reaction at the anhydride moiety could rapidly generate molecular complexity. The development of such novel synthetic methodologies based on this building block is a fertile ground for future research.

Furthermore, the application of this compound in the synthesis of functional dyes and pigments is an area with potential for expansion. gst-chem.comscholarsresearchlibrary.comekb.egjbiochemtech.com The iodo-group can be used to attach the phthalic anhydride core to other chromophoric systems through cross-coupling reactions, potentially leading to new classes of dyes with tailored absorption and emission properties for applications in areas like organic light-emitting diodes (OLEDs) or as sensors.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-iodo-2-benzofuran-1,3-dione | nih.gov |

| Synonyms | 3-Iodophthalic anhydride, 4-iodophthalic anhydride | nih.gov |

| CAS Number | 28418-88-4 | nih.gov |

| Molecular Formula | C₈H₃IO₃ | nih.gov |

| Molecular Weight | 274.01 g/mol | nih.gov |

| Appearance | Yellow crystalline solid | Current time information in Bangalore, IN. |

| Boiling Point | 377.9 °C at 760 mmHg | mdpi.com |

| Density | 2.198 g/cm³ | mdpi.com |

| Solubility in water | Insoluble | Current time information in Bangalore, IN. |

| Solubility in organic solvents | Soluble in ethanol (B145695) and dimethyl sulfoxide | Current time information in Bangalore, IN. |

| SMILES | C1=CC2=C(C(=C1)I)C(=O)OC2=O | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHCDRLTAOLKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300160 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-88-4 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28418-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodoisobenzofuran 1,3 Dione

Established Synthetic Routes to 4-Iodoisobenzofuran-1,3-dione

Established methods for synthesizing this compound rely on fundamental organic reactions, including the formation of the anhydride (B1165640) ring from its corresponding dicarboxylic acid and various halogenation strategies.

Nucleophilic Addition Approaches to Isobenzofuran-1,3-dione Scaffolds

The formation of the isobenzofuran-1,3-dione (phthalic anhydride) scaffold is most commonly achieved through the dehydration of the corresponding phthalic acid derivative. In the context of this compound, the key transformation is the intramolecular cyclization of 4-iodophthalic acid. This reaction proceeds via a nucleophilic attack of one carboxyl group onto the other, which is typically activated by protonation or conversion to a more reactive species, followed by the elimination of a water molecule.

This dehydration is often accomplished by thermal means, simply by heating the dicarboxylic acid above its melting point. Alternatively, chemical dehydrating agents can be employed to facilitate the reaction under milder conditions. A common and effective method involves heating 4-iodophthalic acid with acetic anhydride, which serves as both a reagent and a solvent, to yield the desired cyclic anhydride. researchgate.net

Halogenation Strategies for Indane-1,3-dione Derivatives

The synthesis of substituted phthalic anhydrides via the halogenation and subsequent rearrangement or oxidation of indane-1,3-dione derivatives is not a commonly reported or standard synthetic methodology. Reviews of the synthesis and reactivity of indane-1,3-dione indicate that reactions such as halogenation typically occur at the active methylene (B1212753) C2 position, situated between the two carbonyl groups. mdpi.com The conversion of this functionalized indane-1,3-dione skeleton into an aromatic phthalic anhydride system would require a significant oxidative rearrangement, a pathway that is not prevalent in the literature for the preparation of this compound.

Direct Halogenation Techniques for Isobenzofuranone Systems

The direct iodination of the parent compound, phthalic anhydride, presents a straightforward approach to introducing the iodine substituent onto the aromatic ring. This electrophilic aromatic substitution is typically carried out using elemental iodine in the presence of a strong acid or an oxidizing agent. Research into the partial, direct iodination of phthalic anhydride has shown that reacting it with iodine in fuming sulfuric acid can produce a mixture of iodinated products. acs.org However, this method suffers from a significant lack of regioselectivity. The reaction yields a complex mixture of isomers, including 3-iodophthalic anhydride and various di- and tri-iodinated phthalic anhydrides, making the isolation of pure this compound difficult. acs.org

| Reagents | Conditions | Observations and Products | Reference |

|---|---|---|---|

| Phthalic anhydride, Iodine, Fuming sulfuric acid | Heating | Reaction produces a mixture of mono-, di-, and tri-iodinated phthalic anhydrides. Separation of isomers is challenging. | acs.org |

| Phthalic anhydride, Iodine, Nitric acid | Controlled temperature (60–80°C) | A method used for preparing tetraiodophthalic anhydride, indicating the potential for extensive iodination under oxidative conditions. |

Indirect Halogenation via Precursor Modification

To overcome the regioselectivity issues associated with direct halogenation, indirect methods involving the modification of a functionalized precursor are frequently employed. These multi-step sequences allow for the unambiguous placement of the iodine atom at the C4 position. A prominent example of this strategy is the use of the Sandmeyer reaction. wikipedia.orgbyjus.com

This synthetic route can commence with 4-nitrophthalimide. sioc-journal.cn The nitro group is first reduced to an amino group, yielding 4-aminophthalimide (B160930) or, after hydrolysis, 4-aminophthalic acid. The crucial step involves the diazotization of this primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide. The iodide ion displaces the diazonium group, releasing nitrogen gas and forming 4-iodophthalic acid with high regiochemical purity. The final step is the dehydration of the resulting 4-iodophthalic acid to furnish this compound. researchgate.net This indirect route, while longer, provides a reliable and selective synthesis of the target compound.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4-Nitrophthalimide | Fe, HCl (or other reducing agents) | 4-Aminophthalimide | sioc-journal.cn |

| 2 | 4-Aminophthalimide | 1. NaOH (hydrolysis) 2. HCl | 4-Aminophthalic acid | sioc-journal.cn |

| 3 | 4-Aminophthalic acid | 1. NaNO₂, H₂SO₄ (Diazotization) 2. KI (Sandmeyer) | 4-Iodophthalic acid | wikipedia.orgwvu.edu |

| 4 | 4-Iodophthalic acid | Heat or Acetic Anhydride | This compound | researchgate.net |

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve upon established methods by developing more efficient, selective, and environmentally benign processes, often through the use of catalysis.

Catalytic Methods in the Synthesis of this compound

While many catalytic reactions utilize this compound as a substrate for further transformations (e.g., palladium-catalyzed cross-coupling reactions), the development of catalytic methods for its direct synthesis is an area of ongoing interest. kpi.ua Current advanced approaches often focus on the catalytic preparation of key iodinated precursors.

The Sandmeyer reaction, a cornerstone of the indirect synthesis, can be considered a copper-catalyzed process, where copper(I) salts facilitate the conversion of the diazonium salt to the aryl iodide. wikipedia.org Innovations in this area aim to improve catalyst efficiency and reaction conditions.

Furthermore, catalytic methods for the iodination of aromatic compounds that could potentially be applied to phthalic anhydride or its derivatives are emerging. These include systems using hypervalent iodine reagents, which can act as iodine transfer agents. It is possible to use an iodoarene as a pre-catalyst, which is oxidized in situ to the active hypervalent iodine(III) species by a terminal oxidant like Oxone®. researchgate.net While a specific application for the synthesis of this compound is not widely documented, this strategy represents a modern approach to catalytic iodination.

Additionally, copper-catalyzed reactions on the phthalic anhydride core have been explored. For example, a patent describes the copper-catalyzed hydroxylation of 4-bromophthalic anhydride, although it notes that yields are very low when starting from 4-iodophthalic anhydride. google.com This highlights the challenges but also the potential for discovering catalytic systems capable of functionalizing the halophthalic anhydride ring.

Transition Metal Catalysis for Directed Synthesiskpi.ua

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds, and these methods have been applied to this compound. A notable example is the Sonogashira reaction, a cross-coupling reaction that utilizes palladium and copper catalysts to link terminal alkynes with aryl halides. This reaction has been employed to synthesize 4-(phenylethynyl)phthalic anhydride (PEPA) starting from this compound. kpi.ua In this process, the iodine substituent serves as an effective leaving group for the catalytic cycle.

The reaction involves treating this compound with phenylacetylene (B144264) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, typically copper(I) iodide, in a suitable solvent like triethylamine. kpi.ua The process is conducted under an inert atmosphere to prevent catalyst degradation.

| Starting Material | Reagent | Catalysts | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 100°C, 2 hours | 4-(Phenylethynyl)phthalic anhydride |

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major field in synthetic chemistry. It is particularly prominent in asymmetric synthesis. However, a review of the scientific literature indicates that specific applications of organocatalytic transformations for the direct synthesis of this compound are not widely reported. Research in organocatalysis has extensively explored the use of related dione (B5365651) structures in various reactions, but methodologies focused on the primary synthesis of this specific iodo-substituted anhydride are not prominently featured. beilstein-journals.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net One of the key routes to this compound proceeds via its precursor, 4-iodophthalic acid. acs.org The synthesis of this precursor can be achieved through a Sandmeyer reaction, which can be aligned with green chemistry principles. wikipedia.org

The Sandmeyer reaction can convert an aromatic amine into an aryl halide. In the context of producing precursors for this compound, a starting material like 4-aminophthalic acid or a related amino-substituted precursor could be used. scirp.orgscirp.org Modern protocols for Sandmeyer reactions have been developed that proceed without the use of organic solvents, instead using water as the reaction medium. scirp.orgscirp.org This avoids the environmental and safety issues associated with volatile organic solvents. Furthermore, the reagents used, while toxic, can often be degraded into harmless products, and the reactions can be performed under mild conditions. scirp.org For instance, the conversion of 5-iodoanthranilic acid to 2-cyano-5-iodobenzoic acid (a precursor to 4-iodophthalic acid) is a key step that can be performed in an aqueous medium. acs.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale production of specialty chemicals like substituted phthalic anhydrides, flow chemistry and continuous processing offer significant advantages over traditional batch methods, including improved safety, consistency, and throughput. Patents have described methods for the synthesis of substituted phthalic anhydrides using continuous flow reactors. google.comgoogle.com

One such described process involves the aromatization of a substituted N-alkyl tetrahydrophthalimide to the corresponding N-alkyl phthalimide (B116566) in a hot-tube reactor. google.comgoogle.com This intermediate can then undergo transimidation with a tetrahydrophthalic anhydride to yield the desired substituted phthalic anhydride. google.com While these patents specifically exemplify the synthesis of 4-chlorophthalic anhydride, the general method is presented as applicable to a range of substituted phthalic anhydrides, including halogenated variants. google.comgoogle.com A heated syringe pump delivers the starting material at a constant rate into the reactor, which is maintained at a high temperature (e.g., 260°C), and the product is collected in a cooled receiver. google.com This methodology represents a viable strategy for the scalable synthesis of this compound.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is critical in the synthesis of substituted aromatic compounds to ensure the formation of the correct isomer. For this compound, the iodine atom must be specifically introduced at the 4-position of the phthalic anhydride scaffold.

One of the most effective regioselective methods reported is based on the Sandmeyer reaction. acs.org This route begins with 5-iodoanthranilic acid, where the positions of the amine and iodo groups predetermine the final substitution pattern. Diazotization of the amino group, followed by a cyanation reaction and subsequent hydrolysis of both the nitrile and the carboxylic acid amide group, leads to 4-iodophthalic acid, which is then dehydrated to the target anhydride. acs.org This multi-step process is considered superior to many other published procedures for obtaining the 4-iodo isomer specifically. acs.org

Another important regioselective strategy involves the direct iodination of a substituted benzene (B151609) precursor followed by oxidation. The iodination of o-xylene (B151617) can be directed to yield 4-iodo-o-xylene with high selectivity. Research has shown that using H-β zeolite as a catalyst during the iodination of o-xylene results in a 92% yield of 4-iodo-1,2-dimethylbenzene, with only 6% of other regioisomers being formed. google.com The subsequent oxidation of the two methyl groups of 4-iodo-o-xylene, for example with potassium permanganate, yields 4-iodophthalic acid, which is the direct precursor to the anhydride. csic.es

| Method | Key Starting Material | Key Reagents/Catalysts | Selectivity Rationale | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | 5-Iodoanthranilic acid | NaNO₂, H₂SO₄; CuCN; Hydrolysis | Substitution pattern is fixed by the starting material. | acs.org |

| Oxidation of Iodinated Xylene | o-Xylene | I₂, H-β Zeolite; KMnO₄ | Zeolite catalyst directs iodination to the 4-position. | google.comcsic.es |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, reagents, and isomeric impurities. The primary technique cited in the literature for purifying this compound and its derivatives is recrystallization.

The choice of solvent is crucial for successful recrystallization. For products derived from 4-iodophthalic anhydride, recrystallization from toluene (B28343) has been successfully used to isolate a pure isomer from a crude mixture. acs.org In another instance, glacial acetic acid was used as the crystallization solvent. nasa.gov The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out. The crystals are then typically filtered and washed with a small amount of a cold, non-solubilizing liquid, such as petroleum ether, to remove any residual impurities. orgsyn.org

| Technique | Solvent/Eluent | Specific Application Context | Reference |

|---|---|---|---|

| Recrystallization | Toluene | Purification of a 2-benzoyl-4-iodobenzoic acid isomer derived from 4-iodophthalic anhydride. | acs.org |

| Recrystallization | Glacial Acetic Acid | Purification of a condensation product of 4-iodophthalic anhydride. | nasa.gov |

| Washing | Petroleum Ether | Washing of a related crystalline anhydride product after filtration. | orgsyn.org |

| Column Chromatography | Not specified | Mentioned as a general method for isolating related N-alkyl phthalimides. | google.com |

Reactivity and Reaction Mechanisms of 4 Iodoisobenzofuran 1,3 Dione

Chemical Transformations Involving the Iodine Atom

The iodine atom attached to the aromatic ring is a key site for reactivity, primarily serving as a leaving group in substitution and cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent anhydride (B1165640) group, which activates the C-I bond.

Nucleophilic Aromatic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is difficult, the reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. The isobenzofuran-1,3-dione moiety is a powerful electron-withdrawing group, which lowers the electron density of the aromatic ring. This decreased electron density makes the ring susceptible to attack by strong nucleophiles.

The mechanism for an SNAr reaction on 4-iodoisobenzofuran-1,3-dione would typically proceed via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the iodide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. Due to the high stability of the iodide anion as a leaving group, this transformation is thermodynamically and kinetically favorable compared to other halo-substituted analogues.

Cross-Coupling Reactions

The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making aryl iodides the most reactive substrates. wikipedia.org

Suzuki-Miyaura Coupling in Derivatives Synthesis

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. fishersci.se This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. fishersci.se

For this compound, a typical Suzuki-Miyaura reaction would involve coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene (B28343) or DME | 80-100 °C |

| Pd(OAc)₂ / Ligand | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-110 °C |

| PdCl₂(dppf) | K₃PO₄ | DMF | Room Temp. to 90 °C |

Sonogashira, Heck, and Stille Couplings

Beyond the Suzuki reaction, this compound is an ideal substrate for other major palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orglibretexts.org The high reactivity of the C-I bond allows these couplings to proceed under mild conditions, often at room temperature, to produce various alkynyl-substituted isobenzofuran-1,3-diones. wikipedia.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction involves the oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product. wikipedia.org This provides a pathway to vinyl-substituted isobenzofuran-1,3-diones.

Stille Reaction: The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is its tolerance for a wide array of functional groups. organic-chemistry.org The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org However, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Reductive Dehalogenation Pathways

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. This transformation is important for removing halogenated functionalities and can be achieved through various catalytic methods. researchgate.net For aryl iodides like this compound, catalytic hydrogenation is a common and efficient approach.

This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. researchgate.netthieme-connect.de The hydrogen source can be molecular hydrogen (H₂) gas, or a transfer agent like hydrazine (B178648) (N₂H₄), sodium formate (B1220265) (HCO₂Na), or sodium hypophosphite (NaH₂PO₂). researchgate.netresearchgate.net These reactions are often performed at room temperature and atmospheric pressure, offering a mild method to convert this compound into its parent compound, isobenzofuran-1,3-dione (phthalic anhydride). researchgate.net

Table 2: Common Conditions for Reductive Dehalogenation of Aryl Iodides

| Catalyst | Hydrogen Source | Solvent | Conditions |

|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol (B145695), Ethyl Acetate | Room Temperature, 1 atm |

| 5-10% Pd/C | Hydrazine hydrochloride (N₂H₄·HCl) / Base | Ethanol | Room Temperature |

| 5% Pd/C | Sodium formate (HCO₂Na) | Water or Methanol | Room Temperature to 80 °C |

Reactions Involving the Isobenzofuran-1,3-dione Core

The anhydride moiety is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution. These reactions typically involve the opening of the anhydride ring.

Hydrolysis: In the presence of water, the anhydride ring opens to form the corresponding dicarboxylic acid, 3-iodophthalic acid. This reaction can be accelerated by acid or base catalysis.

Alcoholysis: Reaction with an alcohol leads to the formation of a monoester derivative of 3-iodophthalic acid. The alcohol attacks one of the carbonyl carbons, leading to ring-opening. This is a common method for producing phthalate (B1215562) half-esters.

Aminolysis: Amines, being strong nucleophiles, react readily with the anhydride to form an amide and a carboxylic acid. saskoer.calibretexts.org If a primary amine (R-NH₂) is used, the initial product is a phthalamic acid derivative. This intermediate can then be dehydrated, often by heating, to form the corresponding N-substituted phthalimide (B116566). The reaction with hydrazine, for example, can lead to N-aminophthalimides or phthalazine-1,4-diones depending on the reaction conditions. mdpi.com

Friedel-Crafts Acylation: As an acid anhydride, this compound can act as an acylating agent in Friedel-Crafts reactions. wikipedia.orgorganic-chemistry.org In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate electron-rich aromatic compounds. The reaction involves the formation of an acylium ion intermediate, which then attacks the aromatic ring via electrophilic aromatic substitution to form a new carbon-carbon bond, yielding a keto-acid derivative. thieme.com

Reactivity of Carbonyl Groups

The carbonyl groups within the furan-dione ring are the primary sites for reactions involving nucleophiles. The strain in the five-membered ring and the presence of two electron-withdrawing carbonyl groups enhance the electrophilicity of the acyl carbons, making the compound a potent acylating agent. vanderbilt.edu

The most characteristic reaction of this compound is nucleophilic acyl substitution. masterorganicchemistry.com This process involves the attack of a nucleophile on one of the carbonyl carbons, followed by the opening of the anhydride ring. This reaction proceeds via a two-step addition-elimination mechanism, resulting in a tetrahedral intermediate that subsequently collapses to yield a ring-opened product. vanderbilt.edumasterorganicchemistry.com The general outcome is the formation of a 2-carboxy-3-iodobenzoyl derivative.

The reaction can be initiated under both basic and acidic conditions. Basic conditions increase the nucleophilicity of the attacking species, while acidic conditions protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. byjus.com

Table 1: Products of Nucleophilic Acyl Substitution with this compound

| Nucleophile (Nu-H) | Reagent Example | Product Class | Specific Product Name |

|---|---|---|---|

| Water | H₂O | Dicarboxylic Acid | 3-Iodophthalic acid |

| Alcohol | R'OH (e.g., Ethanol) | Monoester Carboxylic Acid | 2-(Ethoxycarbonyl)-3-iodobenzoic acid |

| Amine | R'NH₂ (e.g., Aniline) | Monoamide Carboxylic Acid | 2-(Phenylcarbamoyl)-3-iodobenzoic acid |

| Thiol | R'SH (e.g., Ethanethiol) | Monothioester Carboxylic Acid | 2-((Ethylthio)carbonyl)-3-iodobenzoic acid |

While specific literature on condensation reactions of this compound is limited, its structural analogue, phthalic anhydride, and related diones like indane-1,3-dione are known to participate in such reactions. nih.gov Condensation reactions typically involve the reaction of a carbonyl compound with a nucleophile, often a carbanion, leading to the formation of a new carbon-carbon bond and the elimination of a small molecule like water.

Knoevenagel-type condensation is a plausible pathway, where an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) reacts with a carbonyl group. nih.gov In the case of this compound, reaction with a compound like malononitrile (B47326) in the presence of a basic catalyst could theoretically lead to a condensed product.

The Michael addition is a 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org this compound, in its native state, is not an α,β-unsaturated system and therefore does not act as a Michael acceptor. Nucleophilic attack occurs preferentially at the highly electrophilic carbonyl carbon (an acyl substitution) rather than via a conjugate addition pathway. dntb.gov.ua

However, a derivative of this compound could serve as a Michael acceptor if it is first modified to contain an α,β-unsaturated system. For instance, the product of a Knoevenagel condensation reaction (as discussed in 3.2.1.2) would generate a new molecule with a carbon-carbon double bond conjugated to a carbonyl group. This new derivative could then participate in a subsequent Michael addition reaction. This represents a potential tandem reaction sequence rather than a direct reaction of the parent compound.

Aromatic Ring Functionalization

The iodinated benzene (B151609) ring of the molecule can be further modified through reactions that target the aromatic C-H bonds. The regiochemical outcome of these reactions is controlled by the electronic effects of the two existing substituents: the iodo group and the anhydride ring system.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are governed by the activating/deactivating and directing effects of the substituents already present.

Anhydride Group: The cyclic anhydride acts as a single, strongly electron-withdrawing group. It strongly deactivates the ring towards electrophilic attack and is a meta-director.

When both groups are present, their combined influence determines the position of substitution. The anhydride is a more powerful deactivating group than iodine. Electrophilic attack will be slow, and the position of the incoming electrophile will be directed to the positions least deactivated. The positions ortho and para to the iodine are C5 and C7. The position meta to the anhydride is C6. The C5 and C7 positions are also ortho and para, respectively, to the anhydride's points of attachment. Given the strong meta-directing nature of the anhydride and the ortho/para-directing nature of the iodine, predicting the exact outcome can be complex, but substitution is generally disfavored due to the deactivated nature of the ring. lkouniv.ac.in

Table 2: Directing Effects of Substituents on the Aromatic Ring of this compound

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -I (Iodo) | Inductively withdrawing, Resonantly donating | Deactivating | ortho, para |

| -C(O)OC(O)- (Anhydride) | Inductively and Resonantly withdrawing | Strongly Deactivating | meta |

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG coordinates to the lithium cation, facilitating the deprotonation at the adjacent site. semanticscholar.org

Direct application of DoM to this compound is not feasible. The highly electrophilic carbonyl groups of the anhydride would be readily attacked by the nucleophilic organolithium reagent, leading to ring-opening or other side reactions rather than the desired ortho-deprotonation.

However, a DoM strategy can be employed in a multi-step sequence. First, the anhydride can be converted into a suitable DMG through a nucleophilic acyl substitution reaction. For example, reacting this compound with a secondary amine (e.g., diethylamine) would yield a 3-iodo-2-(diethylcarbamoyl)benzoic acid. The resulting tertiary amide group is an excellent DMG. Subsequent treatment with an organolithium reagent would then selectively deprotonate the aromatic ring at the position ortho to the amide, allowing for the introduction of a wide range of electrophiles at that specific site.

Stereochemical Aspects of Reactions with this compound

The stereochemical outcomes of reactions involving this compound are not specifically detailed in current scientific literature. Generally, reactions with planar cyclic anhydrides, such as nucleophilic attack by a chiral alcohol or amine, can lead to the formation of diastereomers if a new stereocenter is created. The iodine atom at the 4-position is not expected to directly participate in stereoselective control unless it exerts significant steric or electronic influence on the approach of reactants to the carbonyl centers.

In hypothetical reactions, such as a Diels-Alder cycloaddition where this compound might act as a dienophile, the facial selectivity (endo/exo approach) would be a key stereochemical consideration. The electronic nature of the iodine substituent could subtly influence the frontier molecular orbitals, but without specific studies, any prediction of diastereoselectivity remains speculative.

Reaction Kinetics and Thermodynamic Considerations

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction for this compound have not been documented. Such data would be crucial for understanding the feasibility and equilibrium position of its reactions. Experimental determination through calorimetry or theoretical calculation would be required to populate a data table for this compound.

Table 1: Hypothetical Thermodynamic Data for a Reaction of this compound (Note: The following data is for illustrative purposes only and is not based on experimental results.)

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | Gibbs Free Energy (ΔG) at 298 K (kJ/mol) |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Data not available | Data not available | Data not available |

| Diels-Alder Cycloaddition | Data not available | Data not available | Data not available |

Computational Chemistry and Mechanistic Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms where experimental data is lacking. However, no specific computational studies focused on the reaction pathways of this compound have been published. The following sections describe the methodologies that would be employed in such an investigation.

Density Functional Theory (DFT) is a primary computational method used to elucidate reaction mechanisms, determine transition state geometries, and calculate activation energies. For this compound, DFT calculations could be used to model its reactions with various nucleophiles or dienes. Such studies on related substituted phthalic anhydrides, like 4,5-dichlorophthalic anhydride, have been performed to understand their chemical reactivity. nih.govmdpi.com

A typical DFT study on a reaction pathway would involve:

Optimization of the geometries of reactants, transition states, intermediates, and products.

Calculation of the energies of these species to construct a reaction energy profile.

Determination of activation energies, which provides insight into the reaction kinetics.

Analysis of molecular orbitals (e.g., HOMO-LUMO) to understand reactivity and selectivity. nih.gov

Table 2: Illustrative DFT Calculation Outputs for a Hypothetical Reaction Pathway (Note: This table represents the type of data generated from DFT studies and is not actual data for the specified compound.)

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., forming bond length in Å) |

|---|---|---|

| Reactants | 0.0 | N/A |

| Transition State 1 (TS1) | Data not available | Data not available |

| Intermediate | Data not available | N/A |

| Product | Data not available | N/A |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic processes of a reaction. MD simulations can be used to explore the conformational landscape of reactants and predict how they might approach each other, which is particularly useful for understanding stereoselectivity. While MD simulations have been applied to study complex reactions, no such studies have been reported for this compound. An MD simulation could, for example, model the solvation of the anhydride and its interaction with a reactant in a solvent box, helping to predict the most likely reaction encounters and pathways in a condensed phase.

Quantum chemical investigations encompass a range of computational methods, including DFT and higher-level ab initio calculations, to study the electronic structure and reactivity of molecules. For this compound, these methods could be used to calculate various molecular properties that influence its reactivity, such as:

Atomic Charges: To identify the most electrophilic sites (the carbonyl carbons).

Molecular Electrostatic Potential (MEP): To visualize electron-rich and electron-poor regions of the molecule, guiding predictions of where nucleophilic or electrophilic attacks will occur.

Global Reactivity Descriptors: Quantities like chemical potential, hardness, and electrophilicity index derived from orbital energies, which help in comparing its reactivity to other similar compounds.

These theoretical investigations would provide a foundational understanding of the intrinsic chemical properties of this compound, paving the way for predictive models of its behavior in various chemical reactions.

Derivatives and Analogs of 4 Iodoisobenzofuran 1,3 Dione

Synthesis of Substituted 4-Iodoisobenzofuran-1,3-dione Derivatives

The synthesis of derivatives of this compound can be broadly categorized into two main approaches: modifications on the aromatic ring and functionalization of the dione (B5365651) moiety.

The presence of the iodine atom on the benzene (B151609) ring of this compound is a key feature for synthetic diversification. This halogen atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific literature detailing these reactions on this compound is not abundant, the principles of these well-established reactions on similar aryl iodides are directly applicable.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org This methodology would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents at the 4-position of the isobenzofuran-1,3-dione core.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Applying this to this compound would enable the synthesis of 4-alkynylisobenzofuran-1,3-dione derivatives, which are valuable precursors for more complex structures.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This would be a direct route to synthesizing 4-amino-substituted isobenzofuran-1,3-dione derivatives, which could then be further functionalized.

These cross-coupling reactions provide a modular approach to a diverse library of 4-substituted isobenzofuran-1,3-dione derivatives, as summarized in the table below.

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | 4-Aryl/Alkyl-isobenzofuran-1,3-dione |

| Sonogashira | R-C≡CH | 4-Alkynyl-isobenzofuran-1,3-dione |

| Buchwald-Hartwig | R₂NH | 4-(Dialkyl/Aryl)amino-isobenzofuran-1,3-dione |

This table presents potential reactions based on established palladium-catalyzed cross-coupling methodologies.

The anhydride (B1165640) group of this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is characteristic of cyclic anhydrides in general.

Reaction with Nucleophiles:

Hydrolysis: Reaction with water leads to the formation of 4-iodophthalic acid.

Alcoholysis: Alcohols react with the anhydride to form the corresponding monoester of 4-iodophthalic acid.

Aminolysis: Reaction with primary or secondary amines initially yields the corresponding phthalamic acid, which can then be cyclized, typically through dehydration, to form the corresponding N-substituted 4-iodophthalimide (an isoindoline-1,3-dione analog).

These reactions are fundamental in transforming the anhydride into other functional groups, paving the way for the synthesis of a broader range of compounds.

Isoindoline-1,3-dione Analogs and Their Chemistry

The reaction of this compound with primary amines is a direct and common method for the synthesis of N-substituted 4-iodophthalimides, which are a class of isoindoline-1,3-dione analogs. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

The synthesis typically proceeds in two steps:

Amide Formation: The primary amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a 2-carboxy-N-substituted-4-iodobenzamide (a phthalamic acid derivative).

Cyclization (Imide Formation): Subsequent heating, often in the presence of a dehydrating agent like acetic anhydride or by azeotropic removal of water, promotes intramolecular condensation to form the stable five-membered imide ring of the N-substituted 4-iodophthalimide.

The resulting 4-iodophthalimides retain the reactive carbon-iodine bond, which can be further functionalized using the palladium-catalyzed cross-coupling reactions described in section 4.1.1. This allows for the synthesis of a vast array of N-substituted and C4-substituted isoindoline-1,3-dione analogs.

Structure-Reactivity Relationships in Derivatives

The electronic and steric properties of substituents on the this compound scaffold significantly influence its reactivity.

Electronic Effects: The iodine atom is an electron-withdrawing group through its inductive effect, which can increase the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack compared to unsubstituted phthalic anhydride. Conversely, the introduction of electron-donating groups at the 4-position via cross-coupling reactions would be expected to decrease the reactivity of the anhydride moiety towards nucleophiles.

Steric Effects: The introduction of bulky substituents at the 4-position can sterically hinder the approach of nucleophiles to the adjacent carbonyl group. This can lead to regioselective reactions, where the nucleophile preferentially attacks the more accessible carbonyl carbon at the 1-position.

Design Principles for Novel this compound Analogs

The design of novel analogs of this compound is guided by principles of medicinal chemistry and materials science, leveraging the synthetic versatility of the core structure.

Scaffold Hopping and Bioisosterism: In drug design, the isobenzofuran-1,3-dione or the derived isoindoline-1,3-dione can serve as a central scaffold. The iodine atom can be a site for introducing various functional groups to probe interactions with biological targets. Furthermore, the iodine atom itself can be replaced with other groups through bioisosteric replacement to modulate properties such as size, lipophilicity, and metabolic stability.

Modularity in Synthesis: The ability to perform orthogonal reactions on the aromatic ring (via the iodo group) and the dione moiety allows for a modular approach to analog synthesis. This enables the rapid generation of a library of compounds with diverse substitution patterns for screening in various applications.

Introduction of Functional Groups for Materials Science: The 4-position can be functionalized with groups that impart specific properties for materials science applications. For example, the introduction of conjugated systems via Sonogashira or Suzuki coupling could lead to the development of novel organic dyes, fluorescent probes, or electronic materials.

The strategic combination of modifications to the aromatic ring and the dione moiety provides a powerful platform for the rational design of novel and functional molecules based on the this compound scaffold.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-Iodoisobenzofuran-1,3-dione provides critical information about the electronic environment of the three protons on the aromatic ring. Predicted spectral data in a deuterated chloroform (B151607) (CDCl₃) solvent indicates three distinct signals in the aromatic region. ichemical.com

The signal at 7.56 ppm appears as a doublet of doublets (dd) with coupling constants of J = 7.6 Hz. ichemical.com This multiplicity and coupling constant value are characteristic of a proton that is coupled to two adjacent protons, suggesting it is the proton at the 6-position (H-6), flanked by H-5 and H-7. The signals at 8.01 ppm and 8.30 ppm also appear as doublets of doublets, corresponding to the remaining two adjacent protons (H-5 and H-7). ichemical.com The downfield shifts of these protons are attributed to the deshielding effects of the electron-withdrawing anhydride (B1165640) group and the iodine atom.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Tentative Assignment |

| 7.56 | dd | 7.6, 7.6 | H-6 |

| 8.01 | dd | 0.8, 7.4 | H-5 or H-7 |

| 8.30 | dd | 0.7, 7.9 | H-7 or H-5 |

Data sourced from iChemical. ichemical.com

While specific experimental ¹³C NMR data for this compound is not widely published, the expected spectrum can be inferred from its structure. A ¹³C NMR spectrum would be expected to show a total of eight distinct carbon signals.

Two signals would appear significantly downfield, typically in the range of 160-170 ppm, corresponding to the two carbonyl carbons (C=O) of the anhydride ring. The remaining six signals would be in the aromatic region (approximately 90-150 ppm). One of these would be a quaternary carbon signal for the carbon atom directly bonded to the iodine (C-4), which would be shifted upfield due to the heavy atom effect of iodine. Three signals would correspond to the protonated aromatic carbons (C-5, C-6, C-7), and two would be for the quaternary carbons of the fused ring system (C-3a, C-7a).

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, cross-peaks would be expected between the signals for H-5 and H-6, and between H-6 and H-7, confirming their adjacency on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link the proton signals at 7.56, 8.01, and 8.30 ppm to their corresponding carbon signals (C-6, C-5, and C-7).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The molecular formula of this compound is C₈H₃IO₃. nih.gov The calculated exact mass for this formula is 273.91269 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as unequivocal confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) which is then fragmented by collision with an inert gas. The analysis of the resulting product ions provides valuable structural information.

Loss of Carbon Monoxide (CO): A primary fragmentation pathway could involve the loss of a neutral CO molecule (28 Da) from the molecular ion.

Loss of Carbon Dioxide (CO₂): The loss of a CO₂ molecule (44 Da) is another characteristic fragmentation for anhydrides.

Loss of Iodine: Cleavage of the carbon-iodine bond could result in the loss of an iodine radical (I•, 127 Da) or a neutral iodine molecule.

By analyzing the masses of these fragment ions, the core structure of the molecule can be systematically deconstructed and confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide definitive evidence for its key structural features, particularly the cyclic anhydride system and the substituted aromatic ring.

The most characteristic feature in the IR and Raman spectra of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. This arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups coupled through the central oxygen atom. As a cyclic unsaturated anhydride, this compound is expected to exhibit a strong asymmetric C=O stretching band at a lower wavenumber and a slightly weaker symmetric C=O stretching band at a higher wavenumber. By analogy with phthalic anhydride, these bands are anticipated in the regions of 1870-1845 cm⁻¹ (symmetric) and 1800-1775 cm⁻¹ (asymmetric). The lower frequency band is typically more intense in cyclic anhydrides.

Other significant vibrational modes include the C-O-C stretching of the anhydride ring, which gives rise to strong absorptions, and the vibrations associated with the aromatic ring. The presence of the iodine substituent, a heavy halogen, is expected to give rise to a C-I stretching vibration at a low frequency, typically in the range of 600-500 cm⁻¹, though it may be weak and difficult to assign definitively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending modes provide information about the substitution pattern on the benzene (B151609) ring.

The complementary nature of IR and Raman spectroscopy is advantageous; vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational assignment.

Table 1: Predicted Major Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Symmetric C=O Stretch | Anhydride (C=O) | 1870 - 1845 | Medium |

| Asymmetric C=O Stretch | Anhydride (C=O) | 1800 - 1775 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O-C Stretch | Anhydride (C-O-C) | 1300 - 1175 | Strong |

| C-I Stretch | Aryl Iodide | 600 - 500 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of molecules containing chromophores—groups of atoms that absorb light.

In this compound, the key chromophores are the benzene ring and the two carbonyl groups of the anhydride moiety. The conjugated π-system of the aromatic ring and the carbonyl groups allows for π → π* (pi to pi star) electronic transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are typically responsible for strong absorption bands in the UV region.

Additionally, the oxygen atoms of the carbonyl groups possess non-bonding electrons (n electrons). This allows for n → π* (n to pi star) transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) but are significantly less intense (have a smaller molar absorptivity) than π → π* transitions.

The presence of the iodine atom, a halogen substituent on the aromatic ring, can act as an auxochrome. Its lone pair electrons can interact with the π-system of the ring, potentially causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted phthalic anhydride. Studies on nitrophthalic anhydride derivatives have shown that substituents significantly influence the position of absorption maxima due to their effect on the resonance conjugation chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CCDC), analysis of related compounds provides significant insight. For instance, a structural study of tetraiodophthalic anhydride (TIPA) reveals the critical role of the iodine atoms in directing the crystal packing. mdpi.com In the TIPA structure, the molecules are connected through C–I···I halogen bonds, a type of noncovalent interaction where the halogen atom acts as both a donor and an acceptor. mdpi.com

If a single crystal of this compound were analyzed, X-ray crystallography would provide key information, including:

Molecular Geometry: Precise measurements of all bond lengths (C-C, C=O, C-O, C-I) and angles, confirming the planarity of the bicyclic ring system.

Crystal Packing: Elucidation of how individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: Identification of noncovalent forces, such as π-π stacking between aromatic rings and potential C–I···O halogen bonds, which govern the supramolecular architecture. mdpi.com

Table 2: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Fundamental for defining the crystal system and space group. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Defines the arrangement of molecules within the unit cell. |

| Atomic Coordinates | The x, y, z position of each atom in the unit cell. | Provides the complete 3D structure of the molecule. |

| Intermolecular Distances | Distances between atoms of adjacent molecules. | Identifies key noncovalent interactions like halogen and hydrogen bonds. |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) in Impurity Profiling

Impurity profiling is a critical aspect of chemical analysis, essential for ensuring the quality and purity of a compound. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for the impurity profiling of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. This compound, like other phthalic anhydride derivatives, can be analyzed by GC-MS. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As components elute from the column, they enter the mass spectrometer, which provides mass information for identification. The mass spectrum offers the molecular weight of a compound and a characteristic fragmentation pattern that serves as a "molecular fingerprint," allowing for the confident identification of the main compound and any related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid mobile phase, making it ideal for less volatile or thermally sensitive substances. An LC-MS method would separate this compound from its impurities based on their polarity and affinity for the column's stationary phase. The eluting compounds are then ionized and detected by the mass spectrometer. LC-MS is particularly useful for identifying impurities that may form during synthesis or degradation, such as:

Starting Materials: Unreacted 3-iodophthalic acid.

Isomers: Other positional isomers of the iodo-substituent, if the synthesis is not perfectly regioselective.

Hydrolysis Products: The primary impurity would likely be 3-iodophthalic acid, formed by the reaction of the anhydride with trace amounts of water.

By-products: Compounds formed from side reactions during the synthesis.

The high sensitivity and selectivity of MS detection allow for the identification and potential quantification of impurities even at very low levels, which is a mandatory step in the manufacturing of many chemical products. gihichem.com

Applications of 4 Iodoisobenzofuran 1,3 Dione in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The dual reactivity of 4-iodoisobenzofuran-1,3-dione makes it a strategic starting material for the assembly of intricate molecular architectures. The anhydride (B1165640) group readily reacts with nucleophiles, while the carbon-iodine bond serves as a handle for metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex structures.

A primary application of this compound is in the synthesis of nitrogen-containing heterocyclic compounds, particularly phthalimide (B116566) derivatives. researchgate.netjetir.org The cyclic anhydride moiety undergoes a dehydrative condensation reaction with primary amines or hydrazines to form a robust five-membered imide ring. nih.govsphinxsai.com This reaction is a cornerstone in the construction of molecules where the phthalimide group acts as a key structural scaffold or a protecting group for amines.

The general reaction involves heating the anhydride with a primary amine in a solvent like glacial acetic acid, which facilitates the ring-opening of the anhydride followed by cyclization and dehydration to yield the N-substituted phthalimide. nih.govsphinxsai.com

Table 1: Synthesis of N-Substituted 4-Iodophthalimides

| Reactant 1 | Reactant 2 (Amine/Hydrazine) | Product |

| This compound | Aniline | 2-Phenyl-4-iodoisoindoline-1,3-dione |

| This compound | Benzylamine | 2-Benzyl-4-iodoisoindoline-1,3-dione |

| This compound | Hydrazine (B178648) Hydrate | 2-Amino-4-iodoisoindoline-1,3-dione |

| This compound | 4-Aminobenzoic acid | 4-((4-Iodo-1,3-dioxoisoindolin-2-yl)methyl)benzoic acid |

This straightforward reaction provides access to a wide array of 4-iodophthalimides, which can be further functionalized at the iodine-bearing position to create even more complex heterocyclic systems.

While less common than its use in heterocycle synthesis, this compound can be employed in multi-step sequences to construct new carbocyclic rings. The strategy typically leverages the reactivity of the aryl iodide functionality. Through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, a carbon-based side chain can be introduced at the 4-position. wikipedia.org This newly introduced chain can then participate in an intramolecular cyclization reaction to form a new carbocyclic ring fused to the existing benzene (B151609) ring.

For instance, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl side chain. wikipedia.orgorganic-chemistry.org Subsequent treatment under conditions that promote intramolecular cyclization, such as acid catalysis or further metal-catalyzed processes, can lead to the formation of polycyclic aromatic systems. This approach allows for the programmed construction of complex carbocyclic frameworks.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Discovery

Halogenated phthalic anhydrides are recognized as important intermediates in the pharmaceutical industry. mdpi.com this compound is particularly valuable due to the unique reactivity of the carbon-iodine bond, which is more reactive in cross-coupling reactions than its chloro- or bromo- counterparts. This facilitates the synthesis of diverse molecular libraries for drug discovery and the efficient construction of complex APIs. semanticscholar.org

The compound serves as a key intermediate by providing a stable scaffold that can be elaborated in multiple steps. The phthalimide core, formed in the initial reaction, is a common feature in many biologically active molecules. The iodine atom acts as a versatile functional handle for subsequent modifications.

Table 2: Reactivity of this compound as a Pharmaceutical Intermediate

| Reactive Site | Type of Reaction | Reagents | Resulting Functionality |

| Anhydride Moiety | Imide Formation | Primary Amines (R-NH₂) | N-Substituted Phthalimide |

| Carbon-Iodine Bond | Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | Aryl-Alkyne |

| Carbon-Iodine Bond | Suzuki Coupling | Boronic Acids, Pd catalyst | Biaryl System |

| Carbon-Iodine Bond | Buchwald-Hartwig Amination | Amines, Pd catalyst | Aryl-Amine |

| Carbon-Iodine Bond | Carbonylation | Carbon Monoxide, Alcohol, Pd catalyst | Aryl-Ester |

This table illustrates the orthogonal reactivity of the molecule, allowing chemists to first build the phthalimide core and then precisely modify the aromatic ring through well-established, high-yielding coupling reactions.

In the quest for new drugs, the ability to rapidly generate a multitude of structurally related compounds for biological screening is paramount. This compound is an ideal starting material for creating such chemical libraries. Using parallel synthesis techniques, a core 4-iodophthalimide intermediate can be reacted with hundreds of different boronic acids (in Suzuki couplings) or terminal alkynes (in Sonogashira couplings) to produce a large library of diverse molecules. wikipedia.org Each member of the library possesses the same phthalimide core but a different substituent at the 4-position, allowing researchers to systematically explore the chemical space around a particular pharmacophore to identify new hits and lead compounds.

The rational design of bioactive molecules often relies on understanding and optimizing the interactions between a small molecule and its biological target, such as an enzyme or receptor. The phthalimide scaffold itself is a known pharmacophore found in compounds with a range of biological activities, including anti-inflammatory and anticancer properties. nih.gov

This compound provides a platform for fine-tuning these biological activities through Structure-Activity Relationship (SAR) studies. By starting with the 4-iodo derivative, medicinal chemists can introduce a variety of functional groups at a specific, defined position on the phthalimide scaffold. By observing how these changes affect biological activity, they can build a detailed understanding of the SAR. This knowledge allows for the rational design of new molecules with enhanced potency, improved selectivity, or better pharmacokinetic properties. For example, introducing a hydrogen bond donor or acceptor at the 4-position could probe for specific interactions within a protein's binding pocket, leading to the design of a more effective drug candidate.

Table 3: Conceptual Structure-Activity Relationship (SAR) based on 4-Substituted Phthalimides

| R-Group at 4-Position (via C-I bond) | Potential Interaction with Biological Target | Desired Outcome |

| -H (via reduction) | Baseline/Control | Establish baseline activity |

| -OCH₃ (hydrophilic, H-bond acceptor) | Probe for polar interactions | Increase solubility/potency |

| -CF₃ (lipophilic, electron-withdrawing) | Probe for hydrophobic pockets | Enhance cell permeability |

| -NH₂ (H-bond donor/acceptor) | Form key hydrogen bonds | Improve binding affinity |

| -Phenyl (large, hydrophobic) | Fill a large hydrophobic pocket | Increase potency/selectivity |

Applications in Materials Science

The unique structure of this compound, also known as 3-Iodophthalic anhydride, makes it a strategic monomer for developing high-performance polymers and advanced organic materials. The anhydride functional group provides a reactive site for polymerization, while the iodine atom offers a handle for subsequent chemical modifications, enabling the fine-tuning of material properties.

Synthesis of Functional Polymers

This compound is primarily utilized as a monomer in the synthesis of functional polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comnasa.gov The synthesis typically involves a two-step polycondensation reaction between a dianhydride, such as this compound, and a diamine. doi.orgmdpi.com

The incorporation of the iodo-substituent into the polymer backbone is a key feature. This halogen atom serves as a reactive site for post-polymerization modifications. For example, it can be used to attach various functional side groups to the polyimide chain through cross-coupling reactions. This versatility allows for the creation of polymers with tailored properties, such as enhanced solubility, specific optical characteristics, or improved processability. Halogenated phthalic anhydrides are recognized as important intermediates for producing dianhydride monomers used in polyimide synthesis. google.com

Table 1: Polymerization Methods Involving Phthalic Anhydride Derivatives

| Polymerization Method | Monomers | Resulting Polymer | Key Features |

| One-step Polycondensation | Dianhydride (e.g., ODPA), Diamine | Polyimide | High thermal stability, direct formation of polyimide. mdpi.com |

| Two-step Polycondensation | Dianhydride, Diamine | Poly(amic acid) intermediate, then Polyimide | Forms a soluble precursor, allowing for easier processing before thermal or chemical imidization. doi.orgmdpi.com |

| Ring-Opening Copolymerization | Anhydride, Epoxide | Polyester (B1180765) | Creates polymers with alternating ester linkages under mild conditions. mdpi.comnih.gov |

Development of Advanced Organic Materials

The ability to functionalize polymers derived from this compound is critical for the development of advanced organic materials. The iodine atom on the polymer backbone allows for the introduction of specific functionalities that can impart desired properties, leading to materials for specialized applications.

One significant area is the creation of photosensitive polyimides (PSPIs). researchgate.net These materials are crucial in the microelectronics industry as photoresists and insulating layers. By attaching photosensitive groups to the polymer backbone via the iodine atom, it is possible to create positive-working or negative-working photoresists. jbnu.ac.kr Upon exposure to UV light, these photosensitive groups undergo a chemical transformation that alters the solubility of the polymer in a developer solution, enabling the fabrication of intricate micro-patterns. jbnu.ac.krosti.gov

Role in Optical and Electronic Materials

The structural modification of polyimides using monomers like this compound plays a direct role in tuning their optical and electronic properties. The introduction of a heavy atom like iodine can modify the refractive index of the polymer. Furthermore, the ability to graft specific chromophores or electronically active molecules onto the polymer chain opens up possibilities for creating materials for applications in optoelectronics. researchgate.net